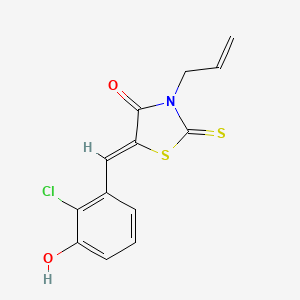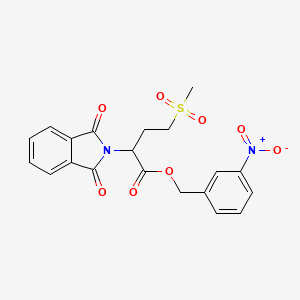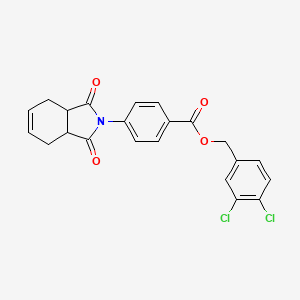![molecular formula C19H15Cl2NO3S2 B4059921 2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)
2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C19H15Cl2NO3S2 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is 438.9870411 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Molecular Docking Studies
- Studies have focused on the supramolecular structures of thiazole derivatives, revealing their potential for forming hydrogen-bonded dimers, chains, and sheets, which could be significant for developing new materials with tailored properties (Delgado et al., 2005). Additionally, molecular docking studies of similar compounds have been conducted to explore their interactions with cancer proteins, suggesting potential applications in designing cancer therapeutics (Shanmugapriya et al., 2022).
Spectroscopic Identification and Structural Features
- Spectroscopic techniques, alongside molecular docking studies, have been utilized to understand the structural and electronic properties of thiazole derivatives. Such studies are crucial for the development of pharmaceutical agents, highlighting the versatility of thiazole compounds in drug design and discovery (N. Shanmugapriya et al., 2022).
Anticancer and Antimicrobial Properties
- Thiazole derivatives have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. This area of research is particularly promising for the development of new therapeutic agents (Gür et al., 2020).
Fluorescence and Electrochromism
- Thiazolothiazole derivatives have been characterized for their strong fluorescence and reversible electrochromic properties, making them suitable for applications in optoelectronic devices and sensing technologies (Woodward et al., 2017).
Propiedades
IUPAC Name |
(4Z)-4-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S2/c1-24-16-9-14(21)7-12(17(16)25-2)8-15-18(23)27-19(22-15)26-10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONSFMBEJYADFS-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S,4S)-1-methyl-4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4059841.png)


![4-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4059874.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)
![3-chloro-4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4059888.png)
![[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4059891.png)



![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)


